molecular formula C12H9FO B047052 1-(3-Fluoronaphthalen-1-yl)ethanone CAS No. 64977-37-3

1-(3-Fluoronaphthalen-1-yl)ethanone

Cat. No.: B047052
CAS No.: 64977-37-3
M. Wt: 188.2 g/mol
InChI Key: HPLWXFHJXSZQQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Fluoronaphthalen-1-yl)ethanone is an organic compound with the molecular formula C12H9FO and a molecular weight of 188.20 g/mol It is a derivative of naphthalene, where a fluorine atom is substituted at the third position of the naphthalene ring, and an ethanone group is attached to the first position

Preparation Methods

The synthesis of 1-(3-Fluoronaphthalen-1-yl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with 3-fluoronaphthalene and acetyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions.

    Procedure: 3-Fluoronaphthalene is reacted with acetyl chloride in a solvent like dichloromethane. The mixture is stirred at a low temperature, and aluminum chloride is added slowly. The reaction is allowed to proceed at room temperature for several hours.

    Workup: The reaction mixture is quenched with water, and the organic layer is separated.

Chemical Reactions Analysis

1-(3-Fluoronaphthalen-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The ethanone group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom on the naphthalene ring can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide (NaOCH3).

    Condensation: The ethanone group can participate in condensation reactions with various nucleophiles, forming products like chalcones or hydrazones.

Scientific Research Applications

1-(3-Fluoronaphthalen-1-yl)ethanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Fluoronaphthalen-1-yl)ethanone depends on its specific application. In pharmaceutical research, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, it can inhibit specific enzymes involved in disease pathways or bind to receptors to modulate their activity. The exact molecular targets and pathways involved vary depending on the specific context of its use .

Comparison with Similar Compounds

1-(3-Fluoronaphthalen-1-yl)ethanone can be compared with other similar compounds, such as:

    1-(4-Fluoronaphthalen-1-yl)ethanone: This compound has the fluorine atom at the fourth position instead of the third.

    1-(3-Chloronaphthalen-1-yl)ethanone: Substituting fluorine with chlorine can significantly alter the compound’s chemical properties and reactivity due to the different electronegativities and sizes of the halogen atoms.

    1-(3-Bromonaphthalen-1-yl)ethanone:

Properties

IUPAC Name

1-(3-fluoronaphthalen-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FO/c1-8(14)12-7-10(13)6-9-4-2-3-5-11(9)12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPLWXFHJXSZQQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC2=CC=CC=C21)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.